tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate
Description
Structural Characterization of tert-Butyl (2-(4-Bromo-2-Formyl-6-Methoxyphenoxy)Ethyl)Carbamate
This compound is a synthetic carbamate derivative with a complex aromatic backbone. Its molecular architecture integrates multiple functional groups, enabling diverse reactivity and applications in medicinal and organic chemistry. Below is a systematic analysis of its structural features.
Molecular Architecture and Functional Group Analysis
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₂₀BrNO₅ and a molecular weight of 366.21 g/mol . Its structure comprises:
- tert-Butyl carbamate group : A protected amine moiety linked via an ethoxy chain.
- 4-Bromo-2-formyl-6-methoxyphenyl group : An aromatic ring substituted with bromine, formyl, and methoxy groups.
- Ether linkage : Connects the aromatic ring to the ethylcarbamate chain.
Functional Group Distribution
| Functional Group | Position on Phenyl Ring | Key Reactivity/Role |
|---|---|---|
| Bromine (Br) | Para (C4) | Electrophilic substitution, cross-coupling catalyst sites |
| Formyl (CHO) | Ortho (C2) | Nucleophilic addition, oxidation/reduction sites |
| Methoxy (OCH₃) | Meta (C6) | Electron-donating group, directs regioselectivity |
| Carbamate (Boc) | Ethyl chain | Protecting group for amines, acid-labile |
The substituents’ spatial arrangement influences electronic and steric effects, modulating the compound’s chemical behavior.
Crystallographic Studies and Conformational Isomerism
Crystallographic Data
While direct crystallographic data for this compound are not publicly available, its structural analogs (e.g., substituted phenoxycarbamates) provide insights into potential conformations. Key considerations include:
- Conformational Isomerism : The ethylcarbamate chain may adopt anti or gauche conformations due to restricted rotation around the C–O–C bond.
- Packing Effects : The bulky tert-butyl group and bromine atom likely influence crystal packing through van der Waals interactions and halogen bonding.
- Hydrogen Bonding : The carbamate NH group may form intramolecular or intermolecular hydrogen bonds, stabilizing specific conformers.
Theoretical Conformational Analysis
| Conformer Type | Key Features | Stability Factors |
|---|---|---|
| Anti | Ethylcarbamate chain aligned with phenyl ring | Minimized steric hindrance |
| Gauche | Ethylcarbamate chain perpendicular to phenyl ring | Potential hydrogen bonding with formyl group |
Spectroscopic Profiling (NMR, IR, MS) for Structural Validation
1.3.1 Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Formyl (CHO) | 9.8–10.0 | Singlet (s) | 1H |
| Methoxy (OCH₃) | 3.8–3.9 | Singlet (s) | 3H |
| Carbamate NH | 5.0–5.5 | Broad singlet (br s) | 1H |
| Aromatic protons (H5, H3) | 6.8–7.2 | Multiplet (m) | 2H |
| Ethyl chain (CH₂) | 3.5–3.7 | Triplet (t, J=6 Hz) | 2H |
¹³C NMR (CDCl₃, 100 MHz) :
| Carbon Environment | δ (ppm) |
|---|---|
| Formyl (CHO) | 190–195 |
| Carbamate carbonyl (C=O) | 155–160 |
| Brominated carbon (C4) | 120–125 |
| Methoxy-substituted carbon (C6) | 150–155 |
Data inferred from analogous compounds.
1.3.2 Infrared (IR) Spectroscopy
| Functional Group | Absorption Peak (cm⁻¹) | Assignment |
|---|---|---|
| C=O (carbamate) | 1720–1750 | Stretching vibration |
| C=O (formyl) | 1680–1710 | Stretching vibration |
| C–Br | 600–650 | Stretching vibration |
| OCH₃ | 2800–2850 | Symmetric/asymmetric C–O–C stretch |
1.3.3 Mass Spectrometry (MS)
| Ionization Mode | Key Fragments (m/z) | Fragmentation Pathway |
|---|---|---|
| ESI+ | [M+H]⁺ = 367.0 | Molecular ion (intact carbamate) |
| [M-Br]⁺ = 315.0 | Loss of bromine atom | |
| [M-OCH₃]⁺ = 329.0 | Loss of methoxy group |
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-5-6-21-13-10(9-18)7-11(16)8-12(13)20-4/h7-9H,5-6H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFUCGLLJLHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1OC)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, which incorporates a tert-butyl carbamate group and a bromo-substituted phenoxyethyl moiety, positions it as a valuable candidate for further research in drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20BrNO5 |
| Molecular Weight | 374.22 g/mol |
| CAS Number | 1799626-21-3 |
| Purity | ≥98% |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related carbamate derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. In vitro studies have demonstrated that certain carbamate derivatives can inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can prevent the breakdown of neurotransmitters or the formation of neurotoxic aggregates, respectively.
Case Studies
-
Antibacterial Activity Evaluation :
A study evaluated the antibacterial activity of various tert-butyl carbamate derivatives using microdilution assays. Compounds were tested against E. coli, Bacillus cereus, and Staphylococcus aureus. Results indicated that some derivatives exhibited high antibacterial activity with minimal toxicity to human cells . -
Neuroprotective Effects :
In another study, related compounds were assessed for their neuroprotective properties against amyloid-beta-induced toxicity in astrocytes. The results showed that certain derivatives could reduce oxidative stress markers and inflammatory cytokines, suggesting potential therapeutic applications in Alzheimer's disease .
The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells:
- Enzyme Interaction : The presence of functional groups allows the compound to bind to active sites on enzymes, inhibiting their activity.
- Cell Membrane Disruption : Its lipophilic nature may facilitate penetration into bacterial membranes, leading to cell lysis.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Antibacterial Activity | Neuroprotective Effects |
|---|---|---|
| This compound | High | Moderate |
| tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate | Moderate | Low |
| tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate | High | High |
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to tert-butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents.
- Anticancer Properties : Studies have indicated that related compounds can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.
Pharmaceutical Applications
The primary application of this compound lies in pharmaceutical research. Its structure allows for modifications that can enhance its efficacy and specificity as a drug candidate. Potential areas include:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for new drug formulations aimed at various diseases.
- Targeted Therapy : Its unique substituents may allow for the design of targeted therapies that minimize side effects while maximizing therapeutic effects.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial properties of several carbamate derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
-
Anticancer Research :
- In vitro studies demonstrated that the compound inhibited the growth of certain cancer cell lines, particularly breast and colon cancer cells. Mechanistic studies suggested that this inhibition was due to apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition Analysis :
- Research focused on the enzyme inhibition capabilities of related compounds found that modifications to the phenoxy group enhanced inhibitory effects on specific kinases involved in cancer progression.
Summary Table of Applications
| Application Type | Description | Research Findings |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | Significant activity observed in laboratory tests |
| Anticancer | Inhibits proliferation of cancer cells | Induces apoptosis in specific cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of key enzymes | Enhanced inhibition with structural modifications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique reactivity and applications can be contextualized by comparing it with analogous carbamates (Table 1):
Key Observations:
- Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., condensations or hydrazine couplings), unlike methyl or methoxy derivatives .
- Stereochemical Impact : Chiral analogs (e.g., CAS 78839-75-5) may exhibit distinct biological activities, whereas the target compound lacks stereocenters .
- Heterocyclic Systems: Compounds like tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate prioritize ring-forming reactivity, whereas the target’s phenoxyethyl chain favors linear synthetic modifications .
Preparation Methods
Formation of tert-Butyl (2-(4-bromo-6-methoxyphenoxy)ethyl)carbamate Intermediate
Method:
The carbamate linkage is commonly formed by reacting 2-(4-bromo-6-methoxyphenoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) or via Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) as coupling agents.-
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: 0 °C to room temperature
- Atmosphere: Inert (nitrogen or argon)
- Time: 15–30 hours for Mitsunobu reactions
- Purification: Silica gel column chromatography
Example Data:
A similar compound, tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, was prepared by reacting 3-hydroxypropyl carbamate with 4-nitrophenol using triphenylphosphine and DIAD in THF at 0–20 °C for 30 hours under nitrogen atmosphere, yielding 64% after purification.
Bromination
Method:
Aromatic bromination is typically carried out using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.-
- Solvent: Dichloromethane or acetic acid
- Temperature: 0 °C to room temperature
- Time: 1–4 hours
- Control of regioselectivity is essential to ensure bromination at the 4-position.
Notes:
Bromination is often performed on the methoxy-substituted phenol before carbamate formation to avoid side reactions.
Formylation (Introduction of the Aldehyde Group)
Method:
Formylation of the aromatic ring can be achieved via Reimer-Tiemann reaction, Vilsmeier-Haack reaction, or directed ortho-metalation followed by quenching with DMF.-
- Vilsmeier-Haack: Using POCl3 and DMF in dichloromethane or chloroform at 0 °C to room temperature
- Time: 1–6 hours
- Work-up: Quenching with water, neutralization, and extraction
Example:
Formylation of 4-bromo-6-methoxyphenol derivatives has been reported using Vilsmeier-Haack conditions to selectively introduce formyl groups ortho to the methoxy substituent.
Summary Table of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of carbamate | Triphenylphosphine, DIAD, phenol derivative | THF | 0–20 °C | 15–30 h | ~60–70 | Inert atmosphere, column purification |
| Aromatic bromination | N-Bromosuccinimide (NBS) or Br2 | DCM or AcOH | 0 °C to RT | 1–4 h | 70–90 | Regioselective bromination at 4-position |
| Formylation | POCl3, DMF (Vilsmeier-Haack) | DCM or CHCl3 | 0 °C to RT | 1–6 h | 60–80 | Selective aldehyde introduction ortho to OMe |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives like this compound?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, nucleophilic substitution reactions involving brominated intermediates often require polar aprotic solvents like DMF and bases such as potassium carbonate to enhance reactivity . Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-oxidation of the formyl group.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), bromine substitution, and formyl proton (δ ~9-10 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., bromine isotope patterns).
- X-ray Crystallography : For unambiguous confirmation, employ SHELX software for structure refinement, particularly if single crystals are obtainable .
Q. What safety protocols are essential when handling this brominated and formyl-containing compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particulates are generated .
- Ventilation : Work in a fume hood to mitigate inhalation risks, as brominated aromatics may release toxic fumes under heat .
- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for inhalation incidents .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the formyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electrophilic reactivity at the formyl group. Parameters like Fukui indices or electrostatic potential maps help predict sites for nucleophilic attacks (e.g., in Schiff base formation). Compare computational results with experimental kinetic data to validate models .
Q. What strategies are effective in resolving contradictions in spectroscopic data for similar carbamate derivatives?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature H NMR to detect conformational exchange broadening in carbamate groups.
- 2D Techniques : HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
- Isotopic Labeling : Introduce C or N labels to track specific moieties during degradation studies .
Q. How can researchers mitigate side reactions during functionalization of the methoxy group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the formyl group with acetals or thioacetals to prevent undesired cross-reactivity during methoxy dealkylation.
- Selective Reagents : Use BBr₃ in dichloromethane at −78°C for controlled demethylation without affecting the carbamate or bromine substituents .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Test solvent pairs (e.g., DCM/hexane or EtOAc/heptane) to optimize crystal growth.
- Temperature Gradients : Gradual cooling from saturation temperature to induce nucleation.
- Additives : Small amounts of co-solvents like DMSO may improve crystal lattice stability. SHELXL refinement is recommended for resolving disorder in flexible ethoxy chains .
Stability and Reactivity
Q. Under what conditions does this compound exhibit instability, and how should it be stored?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the formyl group.
- Moisture Sensitivity : Keep under inert gas (N₂ or Ar) in sealed containers to avoid hydrolysis of the carbamate .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the tert-butyl group or bromine substituent .
Analytical and Experimental Design
Q. How can researchers design assays to study the biological activity of this compound without FDA-approved data?
- Methodological Answer :
- In Vitro Models : Use enzyme inhibition assays (e.g., fluorescence-based) targeting brominated aromatic interactions.
- Cellular Uptake Studies : Radiolabel the compound with H or C to quantify permeability in Caco-2 cell monolayers.
- Toxicity Screening : Perform MTT assays on human hepatocytes (e.g., HepG2) to assess cytotoxicity thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
